molecular formula C20H13Cl2N3O B4632406 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol

Cat. No.: B4632406
M. Wt: 382.2 g/mol
InChI Key: QEUXLQHTEPYRQP-UHFFFAOYSA-N
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Description

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol is a useful research compound. Its molecular formula is C20H13Cl2N3O and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0435674 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol have been synthesized and studied for their antimicrobial properties. For instance, the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have demonstrated remarkable antibacterial and antifungal activities (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010). These compounds showed significant minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as against fungi, highlighting their potential in addressing microbial resistance challenges.

Material Science and Chemical Studies

In material science, the structural study and vibrational spectra of quinazolinone derivatives, like 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, have been carried out using experimental infrared spectrum and theoretical calculations (M. V. Castillo, E. Romano, A. Raschi, Alisia Yurquina, S. Brandán, 2012). These studies provide insights into the molecular structure, vibrational modes, and potential applications of quinazolinone derivatives in designing materials with specific optical or electronic properties.

Antioxidant and Cytotoxic Activity

Quinazolin-4(3H)-one derivatives have also been explored for their antioxidant and cytotoxic activities. For example, the synthesis and in vitro evaluation of polyphenolic derivatives of quinazolin-4(3H)-one have shown significant antiradical activity and cytotoxicity against cancer cell lines (Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022). These findings suggest that such compounds could be promising candidates for developing new anticancer therapies.

Future Directions

The future directions for the study of “2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This would require extensive research and analysis of relevant papers .

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with key enzymes and proteins involved in cell signaling pathways. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), both of which play crucial roles in cell proliferation and survival . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their activity.

Cellular Effects

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol influences cell function by modulating key signaling pathways. It has been shown to reduce the expression of EGFR and downregulate the phosphorylation of AKT and ERK, which are key components of the EGFR signaling pathway . This can impact gene expression and cellular metabolism, leading to reduced cell proliferation.

Molecular Mechanism

The compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It acts as an inhibitor of EGFR, a tyrosine kinase, and HDAC, an enzyme that removes acetyl groups from histones . This can lead to changes in gene expression, as EGFR signaling and histone acetylation are both involved in the regulation of transcription.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been observed that the compound’s inhibitory effects on EGFR and HDAC can lead to long-term changes in cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of the compound have been shown to effectively inhibit tumor growth in mice, without causing organ damage .

Properties

IUPAC Name

2-[4-(3,4-dichloroanilino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-15-10-9-12(11-16(15)22)23-19-13-5-1-3-7-17(13)24-20(25-19)14-6-2-4-8-18(14)26/h1-11,26H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUXLQHTEPYRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.